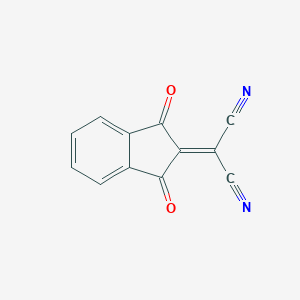

2-(Dicyanomethylene)indan-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFLMIPTYDGFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295294 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16954-74-8, 90522-66-0 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Dicyanomethylene)indan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway to 2-(Dicyanomethylene)indan-1,3-dione, a potent electron acceptor with significant applications in materials science and as a versatile building block in organic synthesis.[1][2][3] This document moves beyond a simple recitation of procedural steps to offer a detailed examination of the reaction mechanism, the rationale behind experimental choices, and a robust, validated protocol for its preparation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₄N₂O₂, is a crystalline solid characterized by a high melting point of approximately 281-282°C.[4][5] Its structure, featuring a dicyanomethylene group attached to an indan-1,3-dione framework, confers upon it strong electron-accepting (π-acidic) properties.[6] This characteristic makes it a valuable component in the design of conjugated donor-acceptor systems, which are of great interest for their unique photo- and electro-physical properties.[1][7][8] Beyond materials science, its reactive nature allows for further functionalization, making it a key intermediate in the synthesis of more complex molecules.[2][3]

| Property | Value | Source |

| CAS Number | 16954-74-8 | [4] |

| Molecular Formula | C₁₂H₄N₂O₂ | [4] |

| Molecular Weight | 208.17 g/mol | [4] |

| Melting Point | 281-282 °C | [4][5] |

| Appearance | Solid |

Core Synthesis Pathway: The Knoevenagel Condensation

The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation.[2][3][5][9] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[10] In this specific synthesis, the active methylene group of 1,3-indandione does not directly participate; instead, one of the ketone groups of 1,3-indandione acts as the electrophile for the nucleophilic attack by the carbanion generated from malononitrile.[2][3]

The overall reaction is as follows:

Caption: Overall Knoevenagel condensation reaction.

Mechanistic Insights

The Knoevenagel condensation proceeds through a well-established mechanism, which is crucial for understanding the role of each component and optimizing reaction conditions.

-

Base-Catalyzed Enolate Formation: A weak base, typically piperidine or sodium acetate, deprotonates malononitrile. Malononitrile is particularly acidic due to the two electron-withdrawing nitrile groups stabilizing the resulting carbanion.[10]

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of 1,3-indandione.

-

Aldol-type Addition: This attack forms an intermediate alkoxide.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base or the solvent (e.g., ethanol).

-

Dehydration: The resulting β-hydroxy dinitrile readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a stable, conjugated system. This step is often the rate-determining step.

Caption: Step-wise mechanism of the Knoevenagel condensation.

Critical Experimental Parameters

The success of this synthesis hinges on the careful control of several key parameters:

-

Choice of Base: A weak base like piperidine or sodium acetate is essential.[2][3] Strong bases could lead to undesired side reactions, such as the self-condensation of 1,3-indandione.[10][11]

-

Stoichiometry: An excess of malononitrile is often used to drive the reaction to completion.[2][3]

-

Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.[2][3]

-

Temperature: The reaction temperature is a critical control point. The formation of the desired mono-substituted product, this compound, is favored at room temperature.[3][9] Heating the reaction mixture can lead to a second Knoevenagel condensation at the other ketone group, resulting in the formation of 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile, a tetracyano-substituted derivative.[2][3]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is a synthesis of established procedures and provides a reliable method for the preparation of this compound with a typical yield between 61% and 85%.[5]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 1,3-Indandione | C₉H₆O₂ | 146.14 | 10.0 g (68.4 mmol) |

| Malononitrile | CH₂(CN)₂ | 66.06 | 6.8 g (103 mmol) |

| Piperidine | C₅H₁₁N | 85.15 | 1.0 mL |

| Ethanol | C₂H₅OH | 46.07 | 150 mL |

Procedure

-

Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (68.4 mmol) of 1,3-indandione and 6.8 g (103 mmol) of malononitrile in 150 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Catalyst: To the clear solution, add 1.0 mL of piperidine dropwise using a pipette.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate will begin to form as the reaction progresses.

-

Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold ethanol (2 x 25 mL) to remove any unreacted starting materials and catalyst.

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: Expected range of 281-282°C.[4]

-

¹H NMR Spectroscopy: To confirm the structure.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C≡N, C=C).

-

Mass Spectrometry: To confirm the molecular weight.

Synthesis of the Precursor: 1,3-Indandione

A comprehensive guide would be incomplete without addressing the synthesis of the key starting material, 1,3-indandione. A common and straightforward method involves the base-catalyzed condensation of a dialkyl phthalate with an alkyl acetate, followed by hydrolysis and decarboxylation.[2][3][12]

Caption: Two-step synthesis of 1,3-indandione.

This two-step, one-pot procedure typically provides 1,3-indandione in a moderate yield of around 50%.[2][3]

Conclusion

The synthesis of this compound via the Knoevenagel condensation of 1,3-indandione and malononitrile is a robust and well-understood transformation. By carefully controlling the reaction parameters, particularly the choice of a weak base and the reaction temperature, high yields of the desired product can be reliably obtained. This guide provides the necessary theoretical background and a practical, validated protocol to empower researchers in their synthetic endeavors involving this important electron acceptor.

References

- 1. Conjugated donor–acceptor substituted systems involving the 1,3-indandione-derived electron accepting moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. This compound | 16954-74-8 | FD168900 [biosynth.com]

- 5. Buy this compound [smolecule.com]

- 6. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conjugated donor–acceptor substituted systems involving the 1,3-indandione-derived electron accepting moieties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05335G [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 12. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(dicyanomethylene)indan-1,3-dione, a versatile organic compound with significant potential in materials science and organic synthesis. This document delves into its molecular structure, synthesis via Knoevenagel condensation, reactivity as a potent electron acceptor, and detailed spectral and electrochemical characteristics. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of novel organic materials.

Introduction

This compound, with the CAS number 16954-74-8, is an organic molecule characterized by an indan-1,3-dione framework fused with a dicyanomethylene group.[1][2] This unique structure imparts notable electronic properties, rendering it a strong electron acceptor, a characteristic that has garnered significant interest in the field of organic electronics.[3][4] Its utility extends to being a valuable building block in the synthesis of more complex organic structures and functional materials.[5][6] This guide aims to provide a detailed exposition of its fundamental properties and the methodologies for its synthesis and characterization.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance described as ranging from light yellow to amber or even dark green crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₄N₂O₂ | [7] |

| Molecular Weight | 208.17 g/mol | [7] |

| CAS Number | 16954-74-8 | [7] |

| Melting Point | 270 °C (decomposes) | [7] |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Electron Affinity | 1.33 eV | [3][8] |

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation of 1,3-indandione with malononitrile.[4][5] This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the dione, followed by a dehydration step. The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, and is often carried out in a solvent like ethanol.[5][6] The reaction yield can be influenced by the reaction conditions, including temperature and the choice of catalyst.[5][6]

Caption: Synthesis of this compound via Knoevenagel condensation.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Knoevenagel condensation.[1][2][5]

Materials:

-

1,3-Indandione

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Piperidine (or another weak base catalyst)

-

Hydrochloric acid (for workup, if necessary)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione (1 equivalent) in ethanol.

-

Add malononitrile (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., a few drops).

-

Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and catalyst.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[9]

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Applications

The core of this compound's utility lies in its pronounced electron-accepting nature.[3][8] This property makes it a valuable component in the design of organic electronic materials, including non-fullerene acceptors for organic solar cells.[10][11]

The exocyclic carbon-carbon double bond is highly polarized due to the electron-withdrawing effects of the two cyano groups and the two carbonyl groups. This makes the dicyanomethylene carbon atom susceptible to nucleophilic attack.[6][12] For example, it readily reacts with nucleophiles such as anilines.[12]

Caption: Nucleophilic addition to this compound.

Spectroscopic Characterization

A comprehensive understanding of the structure and purity of this compound requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of protons on the dicyanomethylene group and the indanedione core (excluding the aromatic ring), the ¹H NMR spectrum is expected to be dominated by the signals from the four aromatic protons of the indan moiety. These would typically appear as a complex multiplet in the aromatic region of the spectrum.[13][14][15]

-

¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. Key signals would include those for the carbonyl carbons, the carbons of the cyano groups, the olefinic carbons of the dicyanomethylene group, and the carbons of the aromatic ring. The chemical shifts of these carbons would be influenced by the strong electron-withdrawing nature of the substituents.[13][14][15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

C≡N (nitrile) stretching: A sharp, strong absorption band typically in the region of 2200-2260 cm⁻¹.[17][18]

-

C=O (carbonyl) stretching: Strong absorption bands, likely two, in the region of 1680-1750 cm⁻¹ for the ketone groups.[18][19]

-

C=C (alkene) stretching: An absorption band for the exocyclic double bond.

-

Aromatic C-H and C=C stretching: Bands characteristic of the benzene ring.[20]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV and possibly the visible region, arising from π-π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity.[3][17][21][22][23][24]

Electrochemical Properties

The strong electron-accepting character of this compound is quantifiable through its electrochemical properties. Cyclic voltammetry is a key technique to probe its redox behavior.

Experimental Protocol for Cyclic Voltammetry

The following is a general protocol for performing cyclic voltammetry on this compound.

Materials and Equipment:

-

Potentiostat

-

Electrochemical cell with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

Dissolve a known concentration of this compound in the electrolyte solution.

-

Assemble the three-electrode cell and purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards negative potentials to observe the reduction event(s).

-

Record the voltammogram and determine the reduction potential(s).

Caption: Workflow for cyclic voltammetry analysis.

Conclusion

This compound is a fascinating molecule with a rich chemistry and significant potential for applications in materials science. Its straightforward synthesis, coupled with its strong electron-accepting properties, makes it an attractive building block for the development of novel organic electronic materials. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and characterization methods, which should serve as a valuable starting point for researchers interested in this compound.

References

- 1. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 16954-74-8 [chemicalbook.com]

- 8. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. researchgate.net [researchgate.net]

- 18. scialert.net [scialert.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 자외선 가시 용제 [sigmaaldrich.com]

- 23. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 24. UV-VIS absorption spectroscopy: Lambert-Beer reloaded - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione (CAS 16954-74-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 16954-74-8: 2-(Dicyanomethylene)indan-1,3-dione. Initial ambiguity in compound identification is clarified, establishing the definitive structure and nomenclature. This document delves into the core physicochemical properties, a detailed, field-proven synthesis protocol, and an analysis of its primary applications. While its principal utility is established within materials science as a potent electron acceptor, this guide also explores the broader biological context of the indan-1,3-dione scaffold, offering insights relevant to medicinal chemistry and drug discovery. The narrative is grounded in authoritative references, providing a self-validating framework for researchers.

Compound Identification and Physicochemical Profile

Contrary to potential initial misidentification, CAS number 16954-74-8 is unequivocally assigned to the compound This compound . This molecule is characterized by an indan-1,3-dione framework functionalized with a dicyanomethylene group at the 2-position. This substitution pattern creates a highly electron-deficient π-system, which is central to its chemical reactivity and applications.

The IUPAC name for this compound is 2-(1,3-dioxoinden-2-ylidene)propanedinitrile . It is also known by synonyms such as (1,3-Dioxoindan-2-ylidene)methane-1,1-dicarbonitrile.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 16954-74-8 | [1] |

| Molecular Formula | C₁₂H₄N₂O₂ | [2] |

| Molecular Weight | 208.17 g/mol | [2] |

| Appearance | Yellow to green solid/powder | [3] |

| Melting Point | 270-282 °C (decomposes) | [2][4] |

| Boiling Point | 347.9 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.485 g/cm³ (Predicted) | [5] |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | [2] |

| InChI Key | RERKLPZZVLRPGK-UHFFFAOYSA-N | [4] |

Spectroscopic Information: While specific, detailed spectra with peak assignments for this exact compound are not readily available in all public databases, the expected spectroscopic features can be inferred from its structure and data on related compounds.

-

FTIR Spectroscopy: Key vibrational bands would include strong C≡N (nitrile) stretching vibrations, typically in the range of 2220-2260 cm⁻¹, and strong C=O (ketone) stretching vibrations around 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to be simple, showing signals only for the four aromatic protons on the indan ring system. The ¹³C NMR spectrum would be more informative, with characteristic signals for the nitrile carbons (around 115-120 ppm), the carbonyl carbons (likely >185 ppm), and the olefinic carbons of the dicyanomethylene group, in addition to the aromatic carbons.

-

UV-Vis Spectroscopy: Due to its extended π-conjugated system, the compound is expected to show strong absorption in the UV-visible region.

Synthesis and Mechanism

The primary and most efficient route for the synthesis of this compound is the Knoevenagel condensation of indan-1,3-dione with malononitrile.[4][6] This reaction is a cornerstone of carbon-carbon bond formation and is particularly effective for creating electron-deficient alkenes.

Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism. A base, such as piperidine or sodium acetate, deprotonates the highly acidic α-carbon of malononitrile to generate a stabilized carbanion. This nucleophile then attacks one of the carbonyl carbons of indan-1,3-dione. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated final product.

Caption: Mechanism of Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound.

Materials:

-

Indan-1,3-dione (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq) or Sodium Acetate

-

Ethanol (solvent)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indan-1,3-dione (1.0 eq) in a minimal amount of ethanol.

-

Reagent Addition: To the stirred solution, add malononitrile (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the precipitation of the yellow product. For less reactive substrates or to increase the rate, the mixture can be gently heated to reflux.[2][6]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If not, the product can often be precipitated by the addition of cold water to the reaction mixture.

-

Washing: Wash the collected solid with cold ethanol and then with deionized water to remove unreacted starting materials and the catalyst.

-

Drying: Dry the purified product under vacuum to yield this compound as a yellow-green solid. Yields typically range from 61% to 85%.[2]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (Melting Point, FTIR, NMR).

Applications and Scientific Context

The unique electronic structure of this compound dictates its primary applications in materials science, while the parent indan-1,3-dione scaffold is of significant interest in medicinal chemistry.

Core Application: Electron Acceptor in Organic Electronics

The dominant application for this compound is as a potent electron acceptor (n-type semiconductor) or as a building block for more complex non-fullerene acceptors (NFAs) in organic electronics.[2][6][7]

Causality: The two electron-withdrawing ketone groups and two nitrile groups pull electron density away from the π-conjugated system. This creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the acceptance of electrons. This property is crucial for applications in:

-

Organic Photovoltaics (OPVs) / Solar Cells: In bulk heterojunction solar cells, this compound (or its derivatives) can be blended with an electron-donating (p-type) polymer. Upon light absorption, the donor material forms an exciton (a bound electron-hole pair). The low LUMO level of the acceptor provides a driving force for the electron to transfer from the donor to the acceptor, initiating charge separation and generating a photocurrent.[2][8]

-

Dye-Sensitized Solar Cells (DSSCs): The indan-1,3-dione moiety is used to construct dyes (sensitizers) that absorb light and inject electrons into a semiconductor like TiO₂. The strong electron-accepting nature of the dicyanomethylene group helps to modulate the electronic properties of the dye for efficient charge injection.[9][10]

Caption: Role of 2-(DCM)indan-1,3-dione in OPVs.

Relevance to Drug Development: The Indan-1,3-dione Scaffold

While this compound itself is not a marketed drug, the core indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, known to be a precursor for compounds with a wide range of biological activities.[9][11] Understanding this context is vital for drug development professionals exploring novel scaffolds.

Known Biological Activities of Indan-1,3-dione Derivatives:

-

Anticoagulant Activity: Certain 2-substituted indan-1,3-diones are known Vitamin K antagonists, interfering with the blood clotting cascade.[12]

-

Anti-inflammatory and Analgesic Effects: Studies have shown that some 2-aryl-1,3-indandione derivatives possess anti-inflammatory and pain-relieving properties.[13]

-

Cytotoxicity and Anticancer Potential: N-substituted indan-1,3-diones have demonstrated potent cytotoxic effects against various cancer cell lines, including those derived from solid tumors like colon and lung cancer.[12] Their mode of action involves the inhibition of DNA and RNA synthesis by targeting key enzymes in the purine and pyrimidine synthetic pathways.[12]

-

Enzyme Inhibition: The indan-1,3-dione framework has been used to develop inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.[2]

Implications for this compound: The strong electron-withdrawing nature of the dicyanomethylene group significantly alters the electronic properties of the indan-1,3-dione core. This modification makes it a potent Michael acceptor, susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in proteins). This reactivity could be a double-edged sword: it might lead to covalent enzyme inhibition and novel pharmacological activity, but it could also be a source of non-specific toxicity. Further research is warranted to evaluate the specific cytotoxic profile and enzyme inhibition potential of this compound to determine if its unique reactivity can be harnessed for therapeutic benefit.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity | H301: Toxic if swallowed (Category 3) | P264, P270, P301+P310 | [12][14] |

| Skin Irritation | H315: Causes skin irritation (Category 2) | P280 | [12] |

| Eye Irritation | H319: Causes serious eye irritation (Category 2) | P280, P305+P351+P338 | [12] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound (CAS 16954-74-8) is a well-defined chemical entity whose primary value has been demonstrated in the field of materials science, where its potent electron-accepting properties are leveraged in organic electronics. Its synthesis via Knoevenagel condensation is straightforward and efficient. For drug development professionals, while this specific compound is not an established therapeutic, its core indan-1,3-dione scaffold is a proven pharmacophore. The introduction of the dicyanomethylene group imparts unique reactivity that merits further investigation for potential applications in medicinal chemistry, particularly in the design of covalent inhibitors or novel cytotoxic agents. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and explore the potential of this versatile compound.

References

- 1. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. bhu.ac.in [bhu.ac.in]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2-(Dicyanomethylene)indan-1,3-dione mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 2-(Dicyanomethylene)indan-1,3-dione

Abstract

This compound is a molecule of significant interest owing to its unique chemical properties, primarily its character as a potent electron acceptor. While the broader class of indan-1,3-dione derivatives has demonstrated a wide spectrum of biological activities, including anticancer, anticoagulant, and antimicrobial effects, the specific mechanism of action for the 2-(dicyanomethylene) derivative remains an area of active investigation.[1][2] This technical guide synthesizes the available chemical and biological data to propose several plausible mechanisms of action, grounded in its fundamental electron-accepting nature. Furthermore, we provide a comprehensive suite of experimental protocols designed to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and chemical biology.

Introduction to this compound

The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds.[3][4] The addition of a dicyanomethylene group at the 2-position dramatically alters the electronic properties of the parent molecule, transforming it into a strong π-acid, or electron acceptor.[5] This characteristic is central to its chemical reactivity and is hypothesized to be the primary driver of its biological effects. While direct evidence for its biological mechanism is sparse, the well-documented activities of its chemical cousins—ranging from inhibition of nucleic acid synthesis to modulation of enzyme activity—provide a compelling basis for further study.[6]

Chemical Structure:

-

IUPAC Name: 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile

-

CAS Number: 16954-74-8

-

Molecular Formula: C₁₂H₄N₂O₂

Core Physicochemical Property: A Potent Electron Acceptor

The defining feature of this compound is its enhanced π-acid character, making it a powerful electron acceptor.[5] The electron-withdrawing capacity of the two cyano groups, coupled with the dione functionality, creates a highly electron-deficient exocyclic double bond. This property has been quantified through charge-transfer spectral analysis and polarographic measurements, which determined its electron affinity to be 1.33 eV.[5] In biological systems, such electron acceptors can participate in redox reactions, potentially disrupting vital cellular processes that rely on controlled electron transfer.[7][8]

Postulated Mechanisms of Action

Based on its potent electron-accepting capabilities, we propose three primary, potentially interconnected, mechanisms through which this compound may exert its biological effects. These hypotheses are grounded in the fundamental principles of redox biology and the known actions of other electron-accepting compounds.

Disruption of Biological Electron Transport Chains

All living organisms rely on electron transport chains (ETCs) for energy generation, most notably in cellular respiration and photosynthesis.[7][9] These chains involve a series of protein complexes that shuttle electrons in a highly regulated manner. A potent, exogenous electron acceptor could intercept electrons from ETC components, disrupting the flow and leading to a collapse of the electrochemical gradient required for ATP synthesis.[7][9] This would effectively starve the cell of energy, leading to cytostatic or cytotoxic outcomes. The herbicide Paraquat, for instance, acts by accepting electrons from Photosystem I, thereby short-circuiting the photosynthetic ETC.[8]

Caption: Postulated interception of electrons from the ETC by this compound.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The compound could act as a redox cycler. After accepting an electron from a biological reducing agent (e.g., NADPH, glutathione), the resulting radical anion could then transfer this electron to molecular oxygen (O₂), generating a superoxide radical (O₂⁻•). This process regenerates the parent compound, allowing it to participate in another cycle. The net result is the consumption of cellular reducing equivalents and the continuous production of ROS. Elevated ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, which can trigger apoptotic or necrotic cell death.

Caption: Proposed redox cycling mechanism leading to ROS production.

Direct Inhibition of Redox-Sensitive Enzymes

Many enzymes, particularly those involved in nucleotide synthesis and cellular metabolism, rely on critical cysteine residues or metal cofactors that are sensitive to their redox state. An electron-accepting molecule could directly oxidize these sensitive sites, leading to conformational changes and enzyme inhibition. For example, studies on N-substituted indan-1,3-diones have shown inhibition of key enzymes in the de novo purine and pyrimidine synthetic pathways, such as IMP dehydrogenase and aspartate transcarbamylase.[6] While the exact mechanism was not elucidated, direct oxidation of the enzymatic machinery is a plausible explanation.

Supporting Evidence from Indan-1,3-dione Derivatives

The broad biological activity of the indan-1,3-dione class provides circumstantial support for a mechanism rooted in fundamental cellular processes.

| Derivative Class | Observed Biological Activity | Potential Mechanistic Implication | Reference |

| N-Substituted Indan-1,3-diones | Inhibition of DNA and RNA synthesis; cytotoxicity against various tumor cell lines. | Disruption of nucleotide pools, possibly via inhibition of redox-sensitive enzymes. | [6] |

| 2-Arylidene-indan-1,3-diones | Antiproliferative activity; potential covalent inhibition via Michael addition. | Interaction with nucleophilic residues (e.g., cysteine) in target proteins. | [1] |

| Indenopyrazole derivatives | Inhibition of Cyclin-Dependent Kinases (CDKs). | Interference with cell cycle regulation. | [10] |

| General Indan-1,3-dione derivatives | Anticoagulant, antiviral, anti-inflammatory activities. | Broad interference with multiple biological pathways. | [2] |

Experimental Protocols for Mechanistic Elucidation

To systematically test the proposed mechanisms, the following experimental workflows are recommended for drug development professionals and researchers.

Workflow for In Vitro Characterization

This workflow aims to confirm the fundamental redox properties of the compound.

Caption: Experimental workflow for in vitro characterization of redox properties.

Step-by-Step Protocol: NADH Oxidation Assay

-

Objective: To determine if this compound can directly accept electrons from the biological reductant NADH.

-

Reagents: this compound stock solution (in DMSO), NADH solution, phosphate-buffered saline (PBS, pH 7.4).

-

Procedure: a. In a 96-well UV-transparent plate, add PBS to each well. b. Add varying concentrations of the test compound to the wells. c. Initiate the reaction by adding a fixed concentration of NADH to each well. d. Immediately place the plate in a spectrophotometer. e. Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time.

-

Analysis: A dose-dependent decrease in absorbance at 340 nm indicates that the compound is oxidizing NADH, confirming its ability to accept electrons from a key biological donor.

Workflow for Cell-Based Mechanistic Assays

This workflow investigates the cellular consequences of compound exposure.

Caption: Workflow for elucidating the cellular mechanism of action.

Step-by-Step Protocol: Metabolic Flux Analysis

-

Objective: To measure the effect of the compound on mitochondrial respiration and glycolysis in real-time.

-

Apparatus: Seahorse XF Analyzer (or similar).

-

Procedure: a. Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. b. The following day, replace the growth medium with assay medium and equilibrate the cells. c. Load the sensor cartridge with the test compound and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test. d. Place the plate in the analyzer and begin the assay. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

-

Analysis: A significant, dose-dependent drop in basal and maximal OCR after compound injection would strongly support the hypothesis of ETC disruption.

Conclusion and Future Directions

This compound presents a fascinating case study in chemical biology. Its potent electron-accepting nature strongly suggests a mechanism of action rooted in the disruption of cellular redox homeostasis. The proposed mechanisms—interference with electron transport, redox cycling to produce ROS, and direct enzyme inhibition—are not mutually exclusive and may act in concert to produce a cytotoxic effect. The experimental workflows detailed in this guide provide a clear and logical path forward for definitively elucidating its biological activity. Future work should also focus on target identification using advanced techniques such as chemical proteomics to pinpoint the specific molecular binding partners of this intriguing compound.

References

- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms for control of biological electron transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is an Electron Acceptor - 1-Material (ONE=Organic Nano Electronic) [1-material.com]

- 8. Electron acceptor - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(dicyanomethylene)indan-1,3-dione (DCID), a versatile molecule with significant applications across various scientific disciplines. From its foundational synthesis to its role in forensic science and medicinal chemistry, this document offers a detailed overview grounded in scientific literature.

Historical Context and Discovery

The core structure of DCID, 1,3-indandione, was first synthesized via the Claisen condensation of ethyl acetate and dimethyl phthalate.[1] However, the introduction of the dicyanomethylene group, which significantly enhances the molecule's electron-accepting properties, marks a key development in its history. A notable early reference to this compound appeared in a 1967 publication that described it as a new and potent electron acceptor.[2] This discovery opened the door to exploring its utility in charge-transfer complexes and other electronic applications.

Synthesis of this compound

The primary and most efficient method for synthesizing DCID is the Knoevenagel condensation of 1,3-indandione with malononitrile.[3][4] This reaction is catalyzed by a base, such as piperidine or sodium acetate, and is typically carried out in a solvent like ethanol.[3]

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism. The basic catalyst deprotonates the active methylene group of malononitrile, generating a carbanion. This nucleophilic carbanion then attacks one of the carbonyl carbons of 1,3-indandione. Subsequent dehydration of the resulting aldol-type intermediate yields the final product, DCID.

Caption: Knoevenagel condensation for the synthesis of DCID.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the synthesis of DCID:

Materials:

-

1,3-Indandione

-

Malononitrile

-

Ethanol (anhydrous)

-

Piperidine

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-indandione (10 mmol) in 100 mL of anhydrous ethanol.

-

To this solution, add malononitrile (11 mmol).

-

Add a catalytic amount of piperidine (5-10 drops) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold ethanol.

-

To remove any remaining basic catalyst, resuspend the crude product in distilled water and acidify with 1M HCl until the pH is acidic.

-

Collect the purified product by vacuum filtration, wash with distilled water until the filtrate is neutral, and dry in a vacuum oven.

Characterization

The synthesized DCID should be characterized to confirm its identity and purity.

| Property | Value |

| Appearance | Light yellow to amber powder or crystals |

| Melting Point | >270 °C (decomposes) |

| Molecular Formula | C₁₂H₄N₂O₂ |

| Molecular Weight | 208.18 g/mol |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Characteristic peaks should be observed for the C=O stretching of the ketone groups (~1700-1740 cm⁻¹) and the C≡N stretching of the nitrile groups (~2220-2260 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indane ring system. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, nitrile carbons, and the carbons of the aromatic ring.

Applications of this compound

DCID and its derivatives have found applications in several fields due to their unique electronic and chemical properties.

Forensic Science: Latent Fingerprint Detection

Indanedione derivatives are used as sensitive reagents for the detection of latent fingerprints on porous surfaces.[5][6] They react with the amino acid residues present in fingerprint sweat to produce a colored and highly fluorescent product.

Mechanism of Action:

The reaction of DCID with amino acids is analogous to the well-known ninhydrin reaction.[7] It involves the formation of a Schiff base between the amino acid and one of the carbonyl groups of the indanedione ring. This is followed by decarboxylation and subsequent reaction with another molecule of DCID to form a highly conjugated and fluorescent product.

Caption: Reaction of DCID with amino acids in fingerprint residue.

Medicinal Chemistry

The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[8][9] The dicyanomethylene group in DCID can act as a potent electron-withdrawing group and a hydrogen bond acceptor, which can influence the molecule's interaction with biological targets.

Derivatives of DCID are being investigated for various therapeutic applications. For example, 2-arylidene-indan-1,3-dione derivatives have been studied for their potential as anticancer agents.[9] The drug-likeness properties of these compounds, such as their lipophilicity and molecular weight, are crucial considerations in their development as therapeutic agents.[9]

Organic Electronics and Dyes

The strong electron-accepting nature of DCID makes it a valuable building block for the synthesis of push-pull chromophores and other materials for organic electronics.[10] By coupling DCID with electron-donating moieties, it is possible to create molecules with tailored optical and electronic properties for applications in organic photovoltaics (OPVs) and non-linear optics.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[11][12][13]

-

Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[11]

-

Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Avoid breathing dust.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is a molecule of significant scientific interest with a rich history and a diverse range of applications. Its synthesis via the Knoevenagel condensation is a robust and well-established procedure. The unique electronic properties conferred by the dicyanomethylene group have led to its use in forensic science, medicinal chemistry, and materials science. As research continues, the full potential of this versatile compound is yet to be realized. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize DCID in their work.

References

- 1. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 2. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Investigations of the reaction mechanisms of 1,2-indanediones with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.mst.edu [chem.mst.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

The Solubility Profile of 2-(Dicyanomethylene)indan-1,3-dione: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(dicyanomethylene)indan-1,3-dione, a pivotal electron acceptor in the field of organic electronics and materials science. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing the dissolution of this compound. We will explore the interplay of molecular structure, solvent properties, and intermolecular forces to predict and explain its solubility in a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring methodological robustness and data integrity in your laboratory.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₂H₄N₂O₂, is a crystalline solid that has garnered significant attention as a potent electron acceptor.[1][2] Its unique electronic properties, stemming from the electron-withdrawing dicyanomethylene group appended to the indan-1,3-dione scaffold, make it a valuable building block in the synthesis of novel organic semiconductors and dyes.[3][4] The performance of these advanced materials in applications such as organic photovoltaics (OPVs) is intrinsically linked to their processing from solution, making a thorough understanding of the solubility of this compound of paramount importance.

This guide will provide a comprehensive overview of the factors influencing the solubility of this compound, present a predicted solubility profile in common organic solvents, and offer a detailed experimental workflow for its empirical determination.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamic principle of "like dissolves like."[5] This adage encapsulates the concept that a solute will dissolve most readily in a solvent that has similar intermolecular forces. The key factors influencing the solubility of this compound are:

-

Polarity: The molecular structure of this compound, featuring two carbonyl groups and two nitrile groups, results in a significant dipole moment, rendering it a polar molecule.[6] The presence of these polar functional groups suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The oxygen atoms of the carbonyl groups and the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors.[7] This capability allows for the formation of hydrogen bonds with protic solvents (e.g., alcohols), which can significantly enhance solubility.[8]

-

Molecular Structure and Zwitterionic Character: The compound can be described as a zwitterion, which can contribute to its solubility in polar environments.[9] The planar and conjugated nature of the molecule may also influence its packing in the solid state and its interactions with solvent molecules.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A polar aprotic solvent capable of dipole-dipole interactions with the polar functional groups of the solute. Often used as an eluent in the purification of related compounds.[11][12] |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble | The parent compound, indane-1,3-dione, shows good solubility in acetone. The polar nature of acetone facilitates dissolution.[13] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Moderately Soluble | A polar aprotic solvent, its interaction with the solute is expected to be favorable. Related indandione derivatives have been studied in acetonitrile.[14] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A common polar aprotic solvent that should effectively solvate the polar regions of the molecule. |

| Ethanol (C₂H₅OH) | Polar Protic | Sparingly to Moderately Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the carbonyl and nitrile groups, which should enhance solubility. It is a common solvent for the synthesis of this compound.[4][13] |

| Chloroform (CHCl₃) | Polar Aprotic | Sparingly Soluble | The parent compound, indane-1,3-dione, is soluble in chloroform.[13] The polarity of chloroform should allow for some dissolution. |

| Toluene (C₇H₈) | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity difference between the solute and this nonpolar solvent suggests limited solubility. |

| Hexane (C₆H₁₄) | Nonpolar | Insoluble | As a nonpolar alkane, hexane is not expected to effectively solvate the polar this compound molecule. |

| Water (H₂O) | Polar Protic | Sparingly Soluble to Insoluble | While water is a highly polar, protic solvent, the large organic backbone of the molecule may limit its solubility. The parent compound, indane-1,3-dione, is sparingly soluble in water.[13] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality of Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system. The use of excess solute ensures that equilibrium is reached from a state of saturation. The extended equilibration time minimizes the risk of analyzing a subsaturated solution. Centrifugation and filtration are critical steps to remove any undissolved microparticles that could lead to an overestimation of solubility. The use of a calibrated analytical instrument like an HPLC provides high accuracy and precision in concentration determination. To ensure trustworthiness, it is recommended to perform the experiment in triplicate to assess the reproducibility of the results.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of various factors. Understanding these can aid in solvent selection for various applications.

Molecular Structure and Polarity

The presence of four highly electronegative atoms (two oxygen and two nitrogen) in a conjugated system leads to a significant charge separation and a large dipole moment. This inherent polarity is the primary driver for its solubility in polar solvents.

Caption: Relationship between solute polarity and solvent polarity in determining solubility.

The Role of Hydrogen Bonding

While this compound does not possess hydrogen bond donors, its carbonyl and nitrile groups are effective hydrogen bond acceptors. In protic solvents like ethanol, the formation of hydrogen bonds between the solvent's hydroxyl group and the solute's electronegative atoms can significantly contribute to the dissolution process.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound. While quantitative data remains elusive in published literature, a strong predictive understanding can be achieved by analyzing its molecular structure and the principles of intermolecular forces. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values, which are critical for the rational design and optimization of solution-processed organic electronic devices. As a Senior Application Scientist, I encourage the rigorous application of these principles and methodologies to advance our collective understanding and application of this important class of materials.

References

- 1. This compound | 16954-74-8 [chemicalbook.com]

- 2. 2-(DICYANOMETHYLENE)-1,3-INDANEDIONE | CAS 16954-74-8 [matrix-fine-chemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-Diynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 16954-74-8 | FD168900 [biosynth.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. fao.org [fao.org]

- 12. Synthesis, characterization and crystal structure of 2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 2-(Dicyanomethylene)indan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-(Dicyanomethylene)indan-1,3-dione. As a molecule of interest in various research domains, including materials science and medicinal chemistry, understanding its behavior under thermal stress is critical for ensuring its stability, purity, and safe handling. This document synthesizes theoretical principles with practical experimental workflows, offering insights into the evaluation of its thermal properties.

Introduction to this compound

This compound is a derivative of indan-1,3-dione, a scaffold that has garnered significant attention in organic and medicinal chemistry. The introduction of the electron-withdrawing dicyanomethylene group enhances the molecule's electronic properties, making it a subject of interest in the development of novel organic materials. A foundational understanding of its thermal characteristics is paramount for its application and development.

The molecular structure of this compound is presented below:

An In-depth Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione: Analogues and Derivatives

Abstract

The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable versatility that has led to a diverse array of applications.[1][2] This technical guide provides a comprehensive overview of 2-(dicyanomethylene)indan-1,3-dione, a key derivative that leverages the potent electron-withdrawing capacity of the dicyanomethylene group to impart unique chemical and biological properties. We will delve into the synthesis, chemical modifications, and multifaceted applications of its analogues and derivatives, with a particular focus on their therapeutic potential and utility in advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this fascinating class of molecules.

The this compound Core: A Synthesis of Reactivity and Potential

The foundational structure of this compound is derived from indan-1,3-dione, a bicyclic aromatic β-diketone.[3] The introduction of the dicyanomethylene group at the 2-position dramatically influences the electronic properties of the molecule, creating a potent electron acceptor.[4] This enhanced electrophilicity is central to its reactivity and the diverse functionalities of its derivatives.

Synthesis of the Core Scaffold

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation of indan-1,3-dione with malononitrile.[2][5] This reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a polar solvent like ethanol.[2][5] The reaction proceeds at room temperature to yield the desired dicyano derivative, while heating the reaction mixture can lead to the formation of the tetracyano-substituted product.[2]

The mechanism of the Knoevenagel condensation in this context involves the following key steps:

-

Deprotonation: The basic catalyst removes a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of indan-1,3-dione.

-

Intermediate Formation: This addition reaction forms an aldol-type intermediate.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated product, this compound.

Caption: Knoevenagel condensation for the synthesis of this compound.

Therapeutic Potential of this compound Derivatives

The unique structural and electronic features of this compound derivatives have made them attractive candidates for various therapeutic applications, most notably in anticancer and antimicrobial research.[3]

Anticancer Activity

A growing body of evidence suggests that derivatives of indan-1,3-dione exhibit significant antiproliferative activity against a range of cancer cell lines.[1][3] The mechanism of action for many of these compounds appears to be the induction of apoptosis, or programmed cell death.[3]

Table 1: In Vitro Anticancer Activity of Selected Indan-1,3-dione Derivatives (IC50 values in µM)

| Compound/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) | Reference |

| Derivative 1 | 5.0 ± 0.08 | - | - | - | - | [6] |

| Derivative 2 | 22.4 | - | - | 10-50 | 10-50 | [7] |

| Derivative 3 | - | 0.63 - 0.78 | - | - | - | [8] |

| M4c | - | - | 1.75 | - | - | [9] |

| M4e | - | - | 2.05 | - | - | [9] |

| 18b,c | - | - | - | - | 0.97 - 3.57 | [10] |

| 21a | - | - | - | - | 0.97 - 3.57 | [10] |

Note: "-" indicates data not available in the cited sources.

The precise molecular targets for these anticancer agents are still under investigation, but their ability to trigger apoptotic pathways makes them promising leads for the development of novel chemotherapeutics.

Caption: Proposed mechanism of apoptosis induction by indan-1,3-dione derivatives.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi.[11]

Table 2: In Vitro Antimicrobial Activity of Selected Indan-1,3-dione Derivatives (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Derivative A | 125 | - | - | [12] |

| Derivative B | 16-32 | - | - | [13] |

| Compound Series 4a-g | Moderate Activity | Moderate Activity | Moderate Activity | [14] |

Note: "-" indicates data not available in the cited sources. "Moderate Activity" indicates that the source did not provide specific MIC values but reported notable antimicrobial effects.

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The indan-1,3-dione scaffold represents a potential starting point for the design of novel anti-infective drugs.

Applications in Materials Science

The strong electron-accepting nature of the this compound core makes it an excellent building block for the creation of "push-pull" dyes.[4] These dyes, which contain an electron-donating group connected to an electron-accepting group through a π-conjugated bridge, exhibit interesting photophysical properties.

Dyes for Solar Cells and Nonlinear Optics

Derivatives of this compound have been investigated for their potential use in dye-sensitized solar cells (DSSCs) and for nonlinear optical (NLO) applications.[2] Their ability to absorb light in the visible and near-infrared regions, coupled with their tunable electronic properties, makes them promising candidates for these advanced technologies.[15]

Table 3: Photophysical Properties of Selected this compound Based Dyes

| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield | Reference |

| Dye 1 | Toluene | - | - | - | - | [16] |

| Dye 2 | THF | 515 | - | - | - | [16] |

| Dye 3 | Various | See Source | See Source | See Source | - | [17] |

| Dye 5b | MeOH | See Source | - | - | - | [18] |

Note: "-" indicates data not available in the cited sources. "See Source" indicates that the data is presented graphically in the reference.

The photophysical properties of these dyes can be fine-tuned by modifying the electron-donating group and the π-conjugated system, allowing for the rational design of materials with specific optical characteristics.

Caption: General structure of a push-pull dye based on the this compound acceptor.

Experimental Protocols

Synthesis of this compound

Materials:

-

Indan-1,3-dione

-

Malononitrile

-

Piperidine

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve indan-1,3-dione (1.0 eq) in ethanol.

-

To this solution, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a solid precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain pure this compound.

Characterization

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indan ring system.[19][20][21][22]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the cyano carbons, and the carbons of the aromatic and dicyanomethylene groups.[19][20][21][22]

-

FT-IR: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching of the ketone groups and the C≡N stretching of the nitrile groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.

Future Directions and Conclusion

The analogues and derivatives of this compound represent a rich and versatile class of compounds with significant potential in both medicine and materials science. The continued exploration of their structure-activity relationships will be crucial for the development of more potent and selective therapeutic agents.[23] Furthermore, the rational design of novel push-pull dyes based on this scaffold could lead to breakthroughs in organic electronics and photonics. This technical guide provides a solid foundation for researchers to build upon as they explore the exciting possibilities offered by this powerful chemical entity.

References

- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]